molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8

2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2463651
CAS No.: 957018-51-8
M. Wt: 467.573
InChI Key: HGENVHOJUWMFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C28H29N5O2 and its molecular weight is 467.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Bioactivity

This compound is involved in the synthesis of potentially bioactive compounds, such as when visnaginone reacts with 2-diethylaminoethylchloride, leading to various derivatives including chalcones and pyrazoline derivatives. These reactions have been studied for their potential to produce compounds with antimicrobial and other bioactive properties (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Molecular Docking and Antibacterial Activity

A series of novel synthesized pyrazole derivatives, including the compound of interest, have been investigated for their antibacterial activities through molecular docking studies. These studies have shown that certain derivatives exhibit good antibacterial properties against specific bacterial strains, highlighting the compound's role in developing new antibacterial agents (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

Polymeric Applications

Research has also explored the use of furan-based compounds in synthesizing poly(esteramide)s, indicating the potential of these chemicals in creating new materials with specific thermal and mechanical properties. These polymers are synthesized through bulk polycondensation, demonstrating the adaptability of furan-based compounds in material science applications (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, A. Fradet, 2013).

Antitubercular Agents

Chalcones and acetyl pyrazoline derivatives comprising a furan nucleus have been synthesized and evaluated for their antitubercular activities. This research suggests that these compounds may serve as leads for developing new antitubercular agents, showcasing the versatility of furan-based compounds in addressing global health challenges (D. Bhoot, R. Khunt, H. Parekh, 2011).

Novel Organic Syntheses

Furan-based compounds have been used in innovative organic synthesis strategies, such as the synthesis of isoxazoles through 1,3-dipolar cycloaddition reactions. These syntheses highlight the utility of the compound in creating structures with potential antioxidant and antimicrobial activities, further underscoring its importance in pharmaceutical and synthetic chemistry research (D. M. Lokeshwari, K. A. Kumar, 2017).

Properties

IUPAC Name

2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVHOJUWMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.